![molecular formula C9H10BrNO B3272168 2-Bromo-3-phenylpropanamide CAS No. 56348-67-5](/img/structure/B3272168.png)
2-Bromo-3-phenylpropanamide
Overview
Description
2-Bromo-3-phenylpropanamide is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is used as an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl, an opioid analgesic with potency similar to morphine .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-phenylpropanamide is 1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Bromo-3-phenylpropanamide is a powder with a melting point of 128-130°C . Its density is predicted to be 1.489±0.06 g/cm3 .Scientific Research Applications
Chemoselective Reactions
- (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a derivative of 2-Bromo-3-phenylpropanamide, shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Antimicrobial Activity
- 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-Bromo-3-phenylpropanamide, exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi (Grishchuk et al., 2013).
Radical Cyclization
- The study of propargyl bromoethers, which include 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-propargyloxypropanamide, has demonstrated the potential for selective radical cyclization to produce tetrahydrofuran derivatives (Esteves et al., 2007).
Kinetic Studies
- Investigations into the elimination kinetics of 1-bromo-3-phenylpropane, a structurally similar compound, have provided insights into the gas-phase reactions and anchimeric assistance provided by the phenyl group (Chuchani & Martín, 1990).
Rotational Isomer Studies
- N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide has been used as a model to study atropisomers, important for understanding asymmetric Hartwig oxindole cyclizations (Mandel et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes, and not breathing in mist/vapors/spray .
Mechanism of Action
Target of Action
It’s worth noting that brominated compounds often exhibit antimicrobial properties .
Mode of Action
Brominated compounds often work by disrupting the microbial cell wall or inhibiting essential enzymes .
Biochemical Pathways
Brominated compounds often interfere with various metabolic processes in microbes, leading to their death .
Result of Action
Brominated compounds often result in the death of microbes by disrupting their metabolic processes .
properties
IUPAC Name |
2-bromo-3-phenylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESFDVRFIKQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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